molecular formula C15H23ClN2O3 B249590 N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Cat. No. B249590
M. Wt: 314.81 g/mol
InChI Key: LODCFFRVGUGLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity among recreational drug users due to its psychedelic effects. However, this compound has also attracted the attention of scientists due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is thought to involve the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems such as dopamine, glutamate, and GABA. This modulation results in the alteration of perception, mood, and cognition. However, the exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine are similar to those of other hallucinogenic drugs such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. However, N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been found to be more potent than other hallucinogens, which can lead to more intense and unpredictable effects. Additionally, this compound has been associated with adverse effects such as seizures, cardiovascular complications, and even death.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Additionally, this compound has a high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, the use of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is limited by its potential toxicity and adverse effects. Therefore, caution must be exercised when using this compound in research.

Future Directions

There are several future directions for the research of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is the investigation of its potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, the development of safer and more selective analogs of this compound could lead to the discovery of new treatments for these disorders. Another direction is the exploration of the mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, which could provide insights into the pathophysiology of neuropsychiatric disorders. Finally, the study of the adverse effects of this compound could lead to the development of strategies to mitigate its potential toxicity.

Synthesis Methods

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 2-(morpholin-4-yl)ethanamine with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has the potential to be used as a tool for studying the role of the serotonin 2A receptor in these disorders.

properties

Product Name

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Molecular Formula

C15H23ClN2O3

Molecular Weight

314.81 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H23ClN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3

InChI Key

LODCFFRVGUGLMJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC

Origin of Product

United States

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